Intrinsic Sympathomimetic Activity (ISA) Quantified: A Distinct Hemodynamic Profile
Acebutolol's moderate intrinsic sympathomimetic activity (ISA) results in less resting bradycardia compared to beta-blockers lacking this property [1]. This partial agonist effect has been quantified in vitro, demonstrating a submaximal cardiac stimulatory effect [1].
| Evidence Dimension | Maximal Inotropic/Chronotropic Stimulatory Effect (ISA) |
|---|---|
| Target Compound Data | 17 ± 8% |
| Comparator Or Baseline | Isoproterenol (Full β-Agonist, set to 100%) |
| Quantified Difference | 83% lower maximal effect |
| Conditions | Isolated rat atrium assay |
Why This Matters
This directly translates to a significantly smaller reduction in resting heart rate and cardiac output in vivo, which can be a decisive factor for patient tolerability and selection for long-term therapy.
- [1] Jaillon, P. (1990). Relevance of intrinsic sympathomimetic activity for beta blockers. The American Journal of Cardiology, 66(9), 21C-23C. doi:10.1016/0002-9149(90)90758-s View Source
